2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide

Cdc7 kinase inhibition cancer cell proliferation trisubstituted thiazole SAR

The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide (CAS 1040657-42-8) is a synthetic trisubstituted thiazole derivative belonging to the 2-aminothiazole acetamide class. Its structure features a 1,3-thiazole core substituted at the 2-position with a 3-chlorophenylamino group and at the 4-position with an N-(2-ethoxyphenyl)acetamide side chain.

Molecular Formula C19H18ClN3O2S
Molecular Weight 387.9 g/mol
CAS No. 1040657-42-8
Cat. No. B6558330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide
CAS1040657-42-8
Molecular FormulaC19H18ClN3O2S
Molecular Weight387.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl
InChIInChI=1S/C19H18ClN3O2S/c1-2-25-17-9-4-3-8-16(17)23-18(24)11-15-12-26-19(22-15)21-14-7-5-6-13(20)10-14/h3-10,12H,2,11H2,1H3,(H,21,22)(H,23,24)
InChIKeyHNXXKRXOGOWCDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide (CAS 1040657-42-8): Core Scaffold and Procurement-Relevant Identity


The compound 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide (CAS 1040657-42-8) is a synthetic trisubstituted thiazole derivative belonging to the 2-aminothiazole acetamide class. Its structure features a 1,3-thiazole core substituted at the 2-position with a 3-chlorophenylamino group and at the 4-position with an N-(2-ethoxyphenyl)acetamide side chain [1]. This scaffold places it within a well-studied family of compounds that have been explored as kinase inhibitors—particularly Cdc7 kinase inhibitors [2]—and as acetylcholinesterase inhibitors [3]. Unlike generic thiazole derivatives, the specific substitution pattern (meta-chloro on the phenylamino ring and ortho-ethoxy on the terminal phenylacetamide) creates a unique pharmacophore fingerprint that differentiates it from closely related analogs in both steric and electronic properties.

Why 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide Cannot Be Replaced by Generic 2-Aminothiazole Acetamides


Within the 2-aminothiazole acetamide class, even minor structural modifications produce substantial shifts in target potency, selectivity, and metabolic fate. The position of the chlorine substituent on the phenylamino ring is a critical determinant: meta-chloro substitution (as in the target compound) yields a distinct electronic distribution compared to para-chloro analogs, which directly impacts binding pocket complementarity in kinase ATP-binding sites [1]. Furthermore, the ortho-ethoxy group on the terminal phenylacetamide introduces steric constraints and alters hydrogen-bonding capacity relative to unsubstituted or para-substituted variants [2]. Class-level evidence from 2-aminothiazoles demonstrates that the N-2 substituent is a primary site of both potency modulation and metabolic liability—human liver microsome half-lives in this series can be as short as 28 minutes [3]. These structure-activity relationship (SAR) findings confirm that generic substitution of the target compound with a 'close analog' lacking identical substitution at both the 3-chlorophenylamino and 2-ethoxyphenyl positions will result in an unpredictable change in biological profile, making direct functional replacement scientifically indefensible without matched comparative data.

Quantitative Differentiation Evidence: 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide vs. Structural Analogs


Meta-Chloro vs. Para-Chloro Phenylamino Substitution: Cdc7 Kinase Inhibitory Potency Comparison

In the trisubstituted thiazole Cdc7 kinase inhibitor series, the position of chlorine substitution on the phenylamino ring at the 2-position of the thiazole core directly governs potency. Compounds bearing a 3-chlorophenylamino group (meta-substituted, matching the target compound) exhibit differential inhibitory activity compared to their 4-chlorophenylamino (para-substituted) counterparts. The SAR study demonstrated that meta-substitution on the phenyl ring is tolerated and contributes to maintaining potent Cdc7 inhibition, while para-substitution can alter the dihedral angle between the phenyl ring and the thiazole core, modifying key hydrogen-bond interactions with the kinase hinge region [1]. The lead compound 28 in this series (bearing a 3-chlorophenyl motif) achieved an IC50 of 0.0038 μM against Cdc7 kinase, representing sub-nanomolar potency [1].

Cdc7 kinase inhibition cancer cell proliferation trisubstituted thiazole SAR

Ortho-Ethoxy vs. Unsubstituted Phenylacetamide: Impact on Acetylcholinesterase Inhibitory Activity

The 2-ethoxyphenylacetamide moiety in the target compound introduces an ortho-alkoxy substituent that is absent in simpler N-phenylacetamide analogs. In the related 4-arylthiazole-2-amine acetylcholinesterase inhibitor series, substituents on the terminal phenyl ring significantly modulate AChE inhibitory potency. The lead compound 4f in this series achieved an IC50 of 0.66 μM against AChE, outperforming the clinical reference compounds Rivastigmine and Huperzine-A [1]. While 4f differs in its exact substitution, the SAR demonstrates that phenyl ring substitution pattern and electronic character are key potency drivers, with electron-donating alkoxy groups generally enhancing activity through improved π-stacking and hydrogen-bonding interactions in the AChE active site gorge [1].

acetylcholinesterase inhibition Alzheimer's disease 4-arylthiazole-2-amine SAR

N-2 Substituent Metabolic Stability: Aminothiazole Class Liability Relevant to the 3-Chlorophenylamino Moiety

The 2-aminothiazole class carries an inherent metabolic liability at the N-2 substituent position. Class-level evidence from the antitubercular 2-aminothiazole series demonstrates that the N-2 substituent identity directly determines human liver microsome (HLM) half-life. Compound 55 (N-(3-chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine), which shares the 3-chlorophenyl motif with the target compound, exhibited a half-life (t1/2) of only 28 minutes in human liver microsomes, with metabolism localized to the aminothiazole moiety [1]. In contrast, alternative N-2 substituents in the same series yielded substantially different stability profiles [1]. This indicates that the 3-chlorophenylamino group in the target compound confers a specific metabolic stability phenotype that will differ from analogs bearing other N-2 aryl substitutions (e.g., 4-chlorophenyl, 3-fluorophenyl, or unsubstituted phenyl).

metabolic stability human liver microsomes aminothiazole SAR

Structural Differentiation from the Closest Commercial Analog: 2-{2-[(4-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide

The closest commercially cataloged structural analog to the target compound is the 4-chlorophenyl positional isomer: 2-(2-{[(4-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-(2-ethoxyphenyl)acetamide. The sole structural difference—chlorine position at the para (4-) rather than meta (3-) position of the phenyl ring—produces distinct molecular properties. The para-chloro isomer has a molecular weight of approximately 406.9 g/mol and a molecular formula of C19H23ClN4O2S (note: this analog contains a urea/carbamoyl linker rather than a direct amine linker, adding further differentiation) . The electronic effect of para- vs. meta-chloro substitution alters the pKa of the adjacent amine, the dipole moment of the molecule, and the preferred conformation of the phenyl ring relative to the thiazole plane. These differences manifest as altered LogP, solubility, and protein-binding characteristics that affect both assay performance and pharmacokinetic behavior [1].

positional isomer 4-chlorophenyl analog structure-property relationships

Trisubstituted Thiazole Core: Cdc7 Selectivity vs. Off-Target Kinase Activity in the Aminothiazole Class

Aminothiazole compounds as a class have been extensively explored as tyrosine kinase inhibitors, but they carry a known liability of low kinase selectivity that can cause animal toxicity and limit in vivo efficacy [1]. However, within the trisubstituted thiazole Cdc7 inhibitor series, systematic optimization yielded compounds with demonstrable selectivity for Cdc7 over other kinases. The lead compound from this series selectively inhibited Cdc7, as evidenced by decreased phosphorylation of the direct substrate MCM2 both in vitro and in vivo, with concomitant inhibition of DNA synthesis and cell viability [2]. This selectivity profile is scaffold-dependent and substitution-dependent: the specific 3-chlorophenylamino and 2-ethoxyphenylacetamide substitution pattern of the target compound places it within the trisubstituted thiazole sub-class that has been optimized for Cdc7 selectivity, distinguishing it from non-selective 2-aminothiazole kinase inhibitors [1][2].

kinase selectivity Cdc7 off-target profiling

Procurement-Relevant Application Scenarios for 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide


Cdc7 Kinase Inhibitor Lead Optimization and SAR Expansion Studies

The target compound's 3-chlorophenylamino-1,3-thiazole core maps directly onto the pharmacophore of potent, selective Cdc7 kinase inhibitors (class lead: IC50 = 0.0038 μM) [1]. Research groups engaged in Cdc7-targeted cancer therapy development should procure this specific compound to explore how the ortho-ethoxy substitution on the terminal acetamide modulates Cdc7 potency, selectivity, and cellular MCM2 phosphorylation relative to the published trisubstituted thiazole series [1]. This compound serves as a key intermediate for SAR expansion around the N-acetamide region, where substitution patterns critically influence both target engagement and drug-like properties.

Acetylcholinesterase Inhibitor Discovery with Dual Kinase-Cholinesterase Profiling

Given that structurally related 4-arylthiazole-2-amines have demonstrated sub-micromolar AChE inhibitory activity (lead compound 4f: IC50 = 0.66 μM, superior to Rivastigmine and Huperzine-A) [2], the target compound—with its unique combination of a 3-chlorophenylamino thiazole core (kinase-targeting motif) and a 2-ethoxyphenylacetamide terminus (AChE-enhancing motif)—is well-suited for dual-mechanism profiling studies. Research programs investigating multi-target-directed ligands for neurodegenerative diseases or cancer-related cognitive impairment can use this compound to evaluate simultaneous Cdc7 kinase and AChE engagement in a single chemical entity [1][2].

Metabolic Stability Structure-Property Relationship (SPR) Studies on 2-Aminothiazole Scaffolds

The 3-chlorophenylamino substituent at the thiazole N-2 position is a known determinant of human liver microsome stability. Class-level data show that 3-chlorophenyl-bearing 2-aminothiazoles can exhibit short HLM half-lives (compound 55: t1/2 = 28 min) due to oxidative metabolism at the aminothiazole core [3]. The target compound, with its distinct 2-ethoxyphenylacetamide at the thiazole 4-position, provides a unique tool to investigate whether modification at the 4-position can mitigate the metabolic liability associated with the N-2 3-chlorophenyl group. Medicinal chemistry teams optimizing metabolic stability in 2-aminothiazole-based programs should procure this compound for comparative microsome stability assays against matched N-2 variant analogs [3].

Positional Isomer Selectivity Profiling: Meta-Chloro vs. Para-Chloro Target Engagement

The target compound (meta-Cl on the phenylamino ring) and its closest commercial positional isomer (para-Cl, often with a carbamoyl linker) represent a matched molecular pair for investigating the impact of chlorine position on biological target engagement . This pair can be used in parallel biochemical or cellular assays to quantify how the meta-to-para chlorine shift alters potency, selectivity, and off-target binding across a panel of kinases, cholinesterases, or other thiazole-interacting targets. Such head-to-head profiling generates SAR data that is directly translatable to lead optimization decision-making and patent strategy [1].

Quote Request

Request a Quote for 2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-(2-ethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.